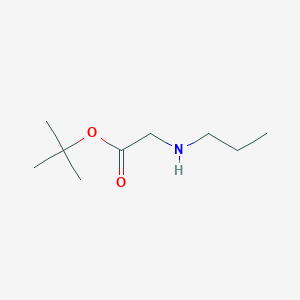
N-(2-chloroethyl)cyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)cyclohexanamine hydrochloride (NCEH) is an organic compound belonging to the class of cyclohexanamines. It is a colorless, water-soluble solid with a melting point of 152-154°C. NCEH has a variety of applications in scientific research, including use as a reactant in synthesis, as a stabilizing agent for enzymes, and as a component of buffers.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
- Analytical Profiles and Biological Matrices Analysis : A study by De Paoli et al. (2013) discusses the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to N-(2-chloroethyl)cyclohexanamine hydrochloride. This research contributes to the field of analytical toxicology, particularly in the analysis of biological matrices like blood and urine.
Chemical Synthesis and Structural Analysis
- Synthesis and Conformational Analysis : Research by Kivelä et al. (2005) details the synthesis of cyclohexylamines and their structural analysis through various spectroscopic methods. This research aids in understanding the stereochemistry and molecular conformations of these compounds.
- Thermodynamic Properties Study : A study by Verevkin & Emel̀yanenko (2015) focuses on the vapor pressures and molar enthalpies of vaporization of cyclohexanamine derivatives, providing important thermodynamic data for these compounds.
Material Science and Industrial Applications
- Shale Inhibition in Drilling Fluids : Research by Zhong et al. (2016) investigates the use of 4, 4′-methylenebis-cyclohexanamine as a shale inhibitor in high-performance water-based drilling fluids. This compound shows potential in inhibiting shale hydration and dispersion, making it a significant contributor to the drilling industry.
Pharmacology and Drug Development
- Anticancer Activity : A study by Cao et al. (2012) explores the relationship between the molecular structure of N-(2-chloroethyl)-N′-cyclohexyl-N-nitrosoureas and their anticancer activity. The research provides insights into the structure-activity relationships of these compounds, which are crucial for the development of effective anticancer agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGFPODNOGMHTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50597-62-1 |
Source


|
| Record name | NSC29872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-chloroethyl)cyclohexanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)




